molecular formula C11H7NO2 B3066272 Pyrido[2,3-b][1,4]benzodioxin CAS No. 72850-33-0

Pyrido[2,3-b][1,4]benzodioxin

Cat. No.: B3066272
CAS No.: 72850-33-0
M. Wt: 185.18 g/mol
InChI Key: PMKZEDFCVXHSIG-UHFFFAOYSA-N
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Description

Pyrido[2,3-b][1,4]benzodioxin is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a benzodioxin moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-b][1,4]benzodioxin typically involves multi-step procedures. One common method includes the cyclization of 2-chloro-3-nitropyridine with phenols in the presence of potassium carbonate in dimethylformamide. The nitro group is then reduced using hydrogen in the presence of palladium on carbon or iron and ammonium chloride in ethanol-water mixture .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes such as metal-catalyzed reactions and microwave irradiation can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b][1,4]benzodioxin undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Mechanism of Action

The mechanism of action of Pyrido[2,3-b][1,4]benzodioxin involves its interaction with various molecular targets. It can act as a calcium antagonist, thereby affecting calcium ion channels and influencing cellular processes such as muscle contraction and neurotransmitter release. Additionally, it may interact with central nervous system receptors, exerting antipsychotic and depressant effects .

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidine
  • Pyrido[3,2-b][1,4]benzoxazine
  • Pyrido[2,3-d]pyridazine

Comparison: Pyrido[2,3-b][1,4]benzodioxin is unique due to its fused benzodioxin ring, which imparts distinct chemical and biological properties. Compared to Pyrido[2,3-d]pyrimidine and Pyrido[3,2-b][1,4]benzoxazine, this compound exhibits different reactivity patterns and potential therapeutic applications .

Properties

IUPAC Name

[1,4]benzodioxino[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKZEDFCVXHSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558580
Record name [1,4]Benzodioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72850-33-0
Record name [1,4]Benzodioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anhydrous pyridine hydrochloride is prepared by distillation to a temperature of 220° C. from a mixture of 42 g of pyridine and 50 ml of concentrated hydrochloric acid. Under a nitrogen atmosphere, the pyridine hydrochloride is allowed to cool to 100° C. and 5 g of 2-chloro-3-(2-methoxyphenoxy)pyridine is added and the mixture is refluxed 1 hour. The mixture is cooled and 200 ml of water is added. The mixture is extracted with 250 ml diethyl ether and the extracts are washed with 10 ml of concentrated ammonium hydroxide. The ether layer is dried and evaporated to yield the pyrido[2,3-B][1,4]benzodioxin, mp 95°-97° C., after sublimation at 0.1 mm pressure.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-chloro-3-(2-methoxyphenoxy)pyridine
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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